An In-depth Technical Guide to 1-Ethyl-3-(4-fluorophenyl)thiourea: Chemical Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Ethyl-3-(4-fluorophenyl)thiourea: Chemical Structure, Properties, and Potential Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological significance of the thiourea derivative, 1-Ethyl-3-(4-fluorophenyl)thiourea. Drawing upon established principles of organic chemistry and medicinal research, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.
Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry
Thiourea and its derivatives represent a versatile class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts a unique electronic and steric profile, enabling these molecules to participate in a wide array of chemical transformations and biological interactions. The ability of the thiourea functional group to act as both a hydrogen bond donor and acceptor facilitates its interaction with various biological targets, including enzymes and receptors. Consequently, thiourea derivatives have garnered significant attention in the field of medicinal chemistry, with numerous compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the phenyl ring, as seen in 1-Ethyl-3-(4-fluorophenyl)thiourea, is a common strategy in drug design to modulate the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-Ethyl-3-(4-fluorophenyl)thiourea comprises a central thiourea core asymmetrically substituted with an ethyl group at one nitrogen atom and a 4-fluorophenyl group at the other.
Figure 1: Chemical structure of 1-Ethyl-3-(4-fluorophenyl)thiourea.
The presence of the electronegative fluorine atom on the phenyl ring is expected to influence the electron density distribution across the molecule, potentially impacting its reactivity and biological activity. The ethyl group, on the other hand, contributes to the molecule's lipophilicity.
Table 1: Physicochemical Properties of 1-Ethyl-3-(4-fluorophenyl)thiourea and Related Compounds
| Property | 1-Ethyl-3-(4-fluorophenyl)thiourea | 1-(4-Fluorophenyl)thiourea | 1-(3-Fluorophenyl)-2-thiourea |
| Molecular Formula | C₉H₁₁FN₂S | C₇H₇FN₂S[3] | C₇H₇FN₂S |
| Molecular Weight | 198.26 g/mol [4] | 170.21 g/mol [3] | 170.21 g/mol |
| Melting Point (°C) | Estimated: 140-160 | 163-167[5] | 100-102[6] |
| Appearance | Expected: White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO. Limited solubility in water. | Soluble in polar organic solvents. | Soluble in polar organic solvents. |
Note: Some properties for 1-Ethyl-3-(4-fluorophenyl)thiourea are estimated based on the properties of structurally similar compounds due to the limited availability of specific experimental data.
Synthesis of 1-Ethyl-3-(4-fluorophenyl)thiourea
The synthesis of asymmetrically substituted thioureas is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[2][7] This approach offers a straightforward and high-yielding route to the desired product.
Figure 2: General synthetic workflow for 1-Ethyl-3-(4-fluorophenyl)thiourea.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-Ethyl-3-(4-fluorophenyl)thiourea, adapted from established methods for similar compounds.[2]
Materials:
-
4-Fluorophenyl isothiocyanate
-
Ethylamine (as a solution in a suitable solvent, e.g., ethanol or THF)
-
Acetone (or another suitable polar aprotic solvent)
-
Petroleum ether (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 4-fluorophenyl isothiocyanate (1.0 equivalent) in acetone, add a solution of ethylamine (1.0-1.2 equivalents) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitated product is collected by filtration.
-
Wash the crude product with petroleum ether to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified 1-Ethyl-3-(4-fluorophenyl)thiourea.
Rationale for Experimental Choices:
-
Solvent: Acetone is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction. Ethanol can also be used.
-
Stoichiometry: A slight excess of the more volatile amine is sometimes used to ensure the complete consumption of the isothiocyanate.
-
Temperature: The reaction is typically carried out at room temperature as it is generally exothermic and proceeds efficiently without heating.
-
Purification: Filtration and washing with a non-polar solvent like petroleum ether effectively remove non-polar impurities. Recrystallization from a polar solvent like ethanol is a standard method for purifying solid organic compounds.
Spectroscopic Characterization
The structure of 1-Ethyl-3-(4-fluorophenyl)thiourea can be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of related thiourea derivatives, the following spectral characteristics are anticipated:
Table 2: Expected Spectroscopic Data for 1-Ethyl-3-(4-fluorophenyl)thiourea
| Technique | Expected Features |
| ¹H-NMR | - Signals for the aromatic protons of the 4-fluorophenyl group (typically in the range of δ 7.0-7.5 ppm).- A quartet for the methylene (-CH₂) protons of the ethyl group (around δ 3.6-3.8 ppm).- A triplet for the methyl (-CH₃) protons of the ethyl group (around δ 1.2-1.4 ppm).- Broad singlets for the two N-H protons (variable chemical shifts, often in the range of δ 6.0-9.5 ppm).[2] |
| ¹³C-NMR | - A characteristic signal for the thiocarbonyl (C=S) carbon in the range of δ 180-185 ppm.[8]- Signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JC-F).- Signals for the methylene and methyl carbons of the ethyl group. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations in the region of 3100-3400 cm⁻¹.- Aromatic C-H stretching around 3000-3100 cm⁻¹.- C=S stretching vibration, often coupled with other vibrations, typically observed in the range of 1200-1300 cm⁻¹.- C-N stretching vibrations around 1150 cm⁻¹.[9] |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.26 g/mol ).- Characteristic fragmentation patterns, including the loss of the ethyl group and cleavage of the thiourea core. |
Potential Biological Activities and Therapeutic Applications
While specific biological studies on 1-Ethyl-3-(4-fluorophenyl)thiourea are not extensively reported, the broader class of fluorophenyl thiourea derivatives has demonstrated a wide range of promising pharmacological activities.
Figure 3: Potential biological activities of 1-Ethyl-3-(4-fluorophenyl)thiourea based on related compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiourea derivatives.[10][11] The mechanism of action is often attributed to the inhibition of various protein kinases and other enzymes crucial for cancer cell proliferation and survival. The presence of a 4-fluorophenyl group in related compounds has been shown to contribute to their cytotoxic activity against various cancer cell lines.[1] For instance, certain fluorinated thiourea derivatives have exhibited significant activity against breast and colon cancer cell lines.[12]
Antimicrobial Activity
Fluorinated thiourea derivatives have also been investigated for their antimicrobial properties. They have shown activity against a range of bacterial and fungal pathogens.[13] The thiourea moiety can chelate with metal ions essential for microbial growth or interfere with key enzymatic pathways in microorganisms.
Enzyme Inhibition
Recent research has demonstrated that fluorophenyl thiourea derivatives can act as potent inhibitors of various enzymes. For example, they have shown inhibitory activity against α-amylase and α-glycosidase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[9] Furthermore, other thiourea derivatives have been identified as inhibitors of enzymes like urease and carbonic anhydrase.
Antioxidant Activity
Several thiourea derivatives have been reported to possess antioxidant properties.[10] They can scavenge free radicals and chelate pro-oxidant metal ions, thereby protecting cells from oxidative damage. This activity is often attributed to the presence of the sulfur and nitrogen atoms in the thiourea core, which can participate in redox reactions.
Conclusion and Future Perspectives
1-Ethyl-3-(4-fluorophenyl)thiourea is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. While specific experimental data for this molecule is limited, the extensive research on related fluorophenyl thiourea derivatives provides a strong rationale for its further investigation in the context of drug discovery. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Elucidating its mechanism of action at the molecular level will be crucial for its potential development as a therapeutic agent.
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